4-bromo-N-ethyl-3-methoxybenzenesulfonamide
Description
4-Bromo-N-ethyl-3-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a bromine atom at the 4-position, a methoxy group at the 3-position, and an ethyl group attached to the sulfonamide nitrogen. This compound belongs to a class of aromatic sulfonamides, which are widely studied for their roles in medicinal chemistry, material science, and organic synthesis.
For instance, the use of sulfonyl chlorides, as seen in the synthesis of 4-bromo-N-(3-(4-hydroxybutyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide , could be adapted for its preparation.
Properties
IUPAC Name |
4-bromo-N-ethyl-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-3-11-15(12,13)7-4-5-8(10)9(6-7)14-2/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQNHZZYKIJNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-ethyl-3-methoxybenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 3-methoxybenzenesulfonamide, is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. This step introduces the bromine atom at the 4-position of the benzene ring.
Ethylation: The brominated intermediate is then reacted with ethylamine to introduce the ethyl group at the nitrogen atom, forming the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-ethyl-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
4-bromo-N-ethyl-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-ethyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in Sulfonamide Derivatives
Table 1: Key Structural Differences and Their Implications
Key Observations :
- Electron-withdrawing groups : Bromine and methoxy groups enhance electrophilic reactivity, facilitating nucleophilic substitution or coupling reactions. The ethyl group in the target compound balances steric bulk and lipophilicity compared to methyl (simpler) or butyl (bulkier) analogs .
- Biological activity : Sulfonamides with methoxy and halogen substituents, such as those in antimicrobial studies , suggest that the target compound’s bromine and ethyl groups may enhance membrane permeability or target binding.
Biological Activity
4-Bromo-N-ethyl-3-methoxybenzenesulfonamide is an organic compound that belongs to the sulfonamide class. Its molecular formula is , featuring a bromine atom, an ethyl group, and a methoxy group attached to a benzenesulfonamide core. This compound is notable for its potential biological activities, particularly its antibacterial properties, which are primarily attributed to its mechanism of action as a sulfonamide.
The biological activity of this compound is largely due to its ability to mimic para-aminobenzoic acid (PABA). PABA is a substrate for the enzyme dihydropteroate synthase, which plays a crucial role in bacterial folic acid synthesis. By inhibiting this enzyme, the compound disrupts folic acid production, leading to bactericidal effects similar to traditional sulfonamide antibiotics.
Antibacterial Effects
Research indicates that this compound exhibits significant antibacterial activity. The inhibition of dihydropteroate synthase leads to reduced bacterial growth and survival. This mechanism is consistent with other sulfonamides, which have been widely used in treating bacterial infections.
Comparative Analysis with Other Sulfonamides
To better understand the biological activity of this compound, it can be compared with other related sulfonamide derivatives. The following table highlights key differences and similarities:
| Compound Name | Key Differences |
|---|---|
| N-benzyl-4-bromo-N-methyl-3-methoxybenzenesulfonamide | Methyl group instead of ethyl group |
| N-benzyl-4-bromo-N-ethyl-3-hydroxybenzenesulfonamide | Hydroxy group instead of methoxy group |
| N-benzyl-4-chloro-N-ethyl-3-methoxybenzenesulfonamide | Chlorine atom instead of bromine atom |
These compounds share similar chemical properties but may exhibit different biological activities due to variations in their functional groups.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound against various bacterial strains. For instance:
- Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antibacterial potential.
- Mechanistic Insights : Further research utilizing molecular docking techniques provided insights into the binding affinity of this compound with dihydropteroate synthase, confirming its competitive inhibition mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
